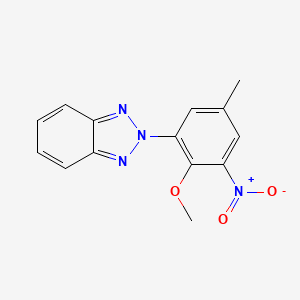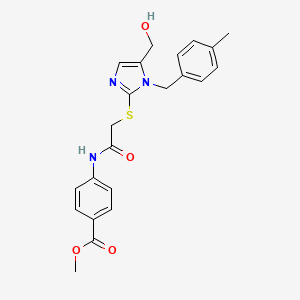![molecular formula C22H22N4O B2722299 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2380033-09-8](/img/structure/B2722299.png)
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves several steps. One common method includes the reaction of 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is widely used in scientific research for its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile stands out due to its unique structure and properties. Similar compounds include other quinoline derivatives, such as chloroquine and camptothecin, which also have significant biological activities . the specific functional groups and molecular structure of this compound confer unique properties that make it valuable for specific research applications.
Propriétés
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-11-19(8-9-24-16)27-15-17-5-4-10-26(14-17)22-12-18(13-23)20-6-2-3-7-21(20)25-22/h2-3,6-9,11-12,17H,4-5,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKHBPNEKPNWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)
![1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2722220.png)
![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)



![5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2722228.png)
![2-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2722229.png)
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)



![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)

